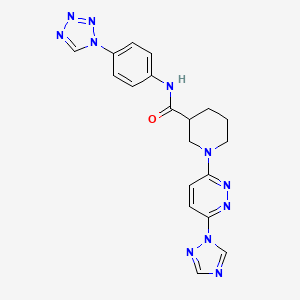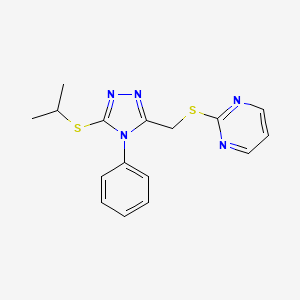
2-(((5-(isopropiltio)-4-fenil-4H-1,2,4-triazol-3-il)metil)tio)pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The pyrimidine ring can be introduced through nucleophilic substitution reactions involving halogenated pyrimidine derivatives.
- Reaction conditions: These reactions often require the use of strong bases and elevated temperatures.
Functionalization with Sulfur-Containing Groups:
- The final step involves the introduction of sulfur-containing groups through nucleophilic substitution or addition reactions.
- Reaction conditions: These reactions may require the use of thiols or thiolating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Types of Reactions:
-
Oxidation:
- The sulfur atoms in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Major products: Sulfoxides, sulfones.
-
Reduction:
- The triazole and pyrimidine rings can undergo reduction reactions under specific conditions.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced triazole and pyrimidine derivatives.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions at the sulfur atoms or the aromatic rings.
- Common reagents: Halogenated compounds, nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with various functional groups.
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules.
- It can serve as a ligand in coordination chemistry due to the presence of nitrogen and sulfur atoms.
Biology:
- Potential applications in drug discovery as a scaffold for designing new pharmaceuticals.
- May exhibit antimicrobial, antifungal, or anticancer properties due to its unique structure.
Medicine:
- Research into its potential as a therapeutic agent for various diseases.
- Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry:
- Use in the development of new materials with specific properties such as conductivity or catalytic activity.
- Potential applications in agrochemicals as a pesticide or herbicide.
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
La reacción de acoplamiento de Suzuki–Miyaura (SM) es una poderosa reacción de formación de enlaces carbono-carbono catalizada por metales de transición. Ha encontrado una amplia aplicación debido a sus condiciones de reacción suaves y compatibilidad con varios grupos funcionales . Una clase de reactivos organoboro que desempeña un papel crucial en el acoplamiento SM son los compuestos basados en boro. Entre ellos, el compuesto en cuestión, “2-(((5-(isopropiltio)-4-fenil-4H-1,2,4-triazol-3-il)metil)tio)pirimidina”, puede utilizarse como un reactivo organoboro para reacciones de acoplamiento SM.
Mecanismo de acoplamiento de Suzuki–Miyaura: La reacción de acoplamiento SM implica dos pasos clave: adición oxidativa y transmetalación. Los catalizadores de paladio facilitan la formación de un nuevo enlace Pd-C a través de la adición oxidativa, donde participan grupos orgánicos electrófilos. Por el contrario, la transmetalación ocurre con grupos orgánicos nucleófilos, que se transfieren del boro al paladio. Los reactivos de boro sirven como fuente de estos grupos nucleófilos .
Novela heterociclo de azufre
Además de su papel en el acoplamiento SM, “this compound” ha sido investigado como un novedoso heterociclo de azufre bicíclico fusionado quiral. Este compuesto posee porciones de γ-lactona y 1,4-ditiepina, que resultan de reacciones de trans-tiilación. Su estructura única puede encontrar aplicaciones en ciencia de materiales, catálisis o química bioorgánica .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions starting from readily available precursors
-
Formation of Triazole Ring:
- The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
- Reaction conditions: Typically, this reaction is carried out in the presence of a copper(I) catalyst under mild conditions.
Mecanismo De Acción
The mechanism of action of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole and pyrimidine rings suggests that it may interact with nucleic acids or proteins, potentially inhibiting their function or altering their activity. Further research is needed to elucidate the exact molecular pathways involved.
Comparación Con Compuestos Similares
- 2-thioxopyrimidine derivatives
- 4-phenyl-1,2,4-triazole derivatives
- Pyrimidine-thioether compounds
Comparison:
- The unique combination of the triazole and pyrimidine rings in 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine sets it apart from other similar compounds.
- The presence of sulfur atoms in both the triazole and pyrimidine rings may confer unique chemical reactivity and biological activity.
- Compared to other pyrimidine or triazole derivatives, this compound may exhibit enhanced stability or solubility due to its specific structural features.
Propiedades
IUPAC Name |
2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S2/c1-12(2)23-16-20-19-14(11-22-15-17-9-6-10-18-15)21(16)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHHWOKQKYMUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2575514.png)
![2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2575516.png)

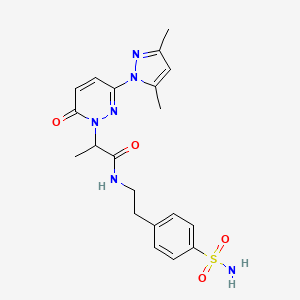
![3-(3,4-dimethoxyphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2575520.png)
![4-(2,6-dichlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2575521.png)
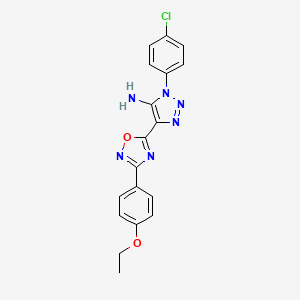
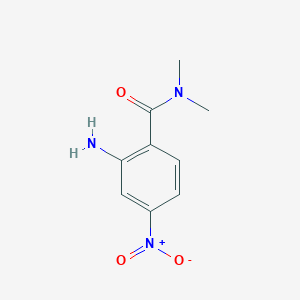
![6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B2575525.png)

![3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2575527.png)
